
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Descripción general
Descripción
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol (2-Br-TFA) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 79°C and a boiling point of 178°C. 2-Br-TFA is a brominated derivative of tetrafluorobenzylalcohol (TFBA) which is a substituted aromatic alcohol with a unique structure. The compound can be synthesized in a variety of ways, including the reaction of bromine with TFBA in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Bromophenols isolated from marine algae have demonstrated potent antioxidant activity, underscoring their potential in developing natural antioxidant compounds. For instance, compounds extracted from the red alga Vertebrata lanosa showed significant cellular antioxidant effects, hinting at the potential of bromophenols in mitigating oxidative stress-related conditions (Olsen et al., 2013).
Synthesis of Polycyclic Aromatic Hydrocarbons
Bromobenzyl alcohols have been employed as novel annulating reagents in the synthesis of polycyclic aromatic hydrocarbons, utilizing palladium-catalyzed processes. This methodology enables the construction of complex organic molecules, showcasing the relevance of bromophenols in advanced organic synthesis (Iwasaki et al., 2015).
Biological Activities
Several studies have identified bromophenols with selective cytotoxicity against human cancer cell lines, suggesting their potential as leads in anticancer drug development. Novel dibenzyl bromophenols, with varying dimerization patterns, have shown promise in this area, indicating the versatility of bromophenols in biomedical research (Xu et al., 2004).
Catalysis
Bromophenols have been investigated as catalysts or components in catalytic systems for various organic reactions, including bromination and oxidation reactions. This highlights their utility in facilitating chemical transformations, making them valuable tools in synthetic chemistry (Goodman & Detty, 2004).
Radical Scavenging Activity
Highly brominated phenols from marine sources have shown significant radical-scavenging activities, pointing to their potential application in preventing or treating diseases caused by free radicals. The structure-activity relationship of these compounds could provide insights into designing effective antioxidant agents (Duan et al., 2007).
Propiedades
IUPAC Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHFYDXOLWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590716 | |
| Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol | |
CAS RN |
292621-47-7 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



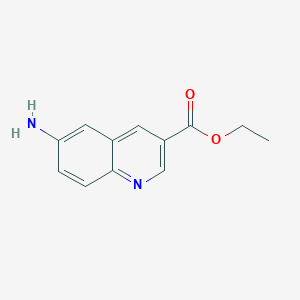

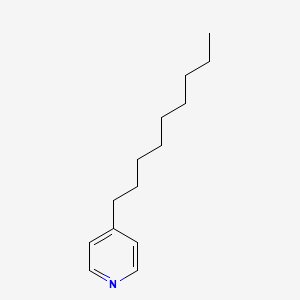
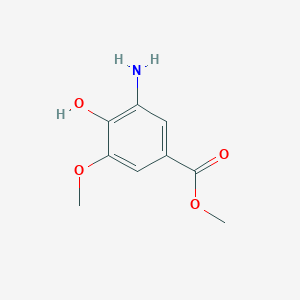
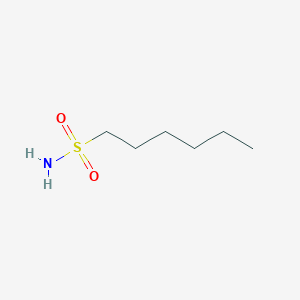
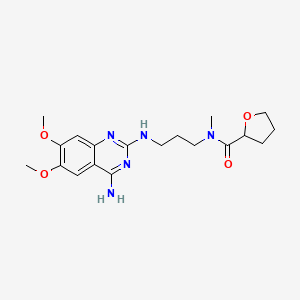
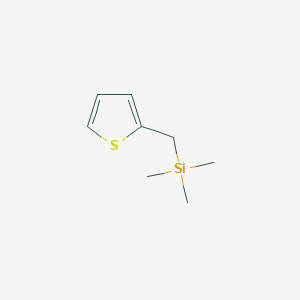
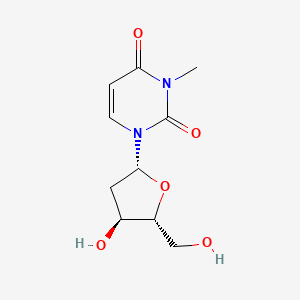
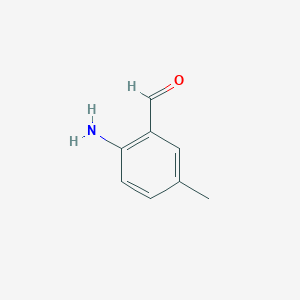
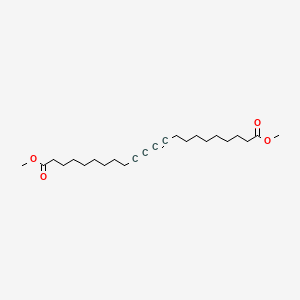
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)

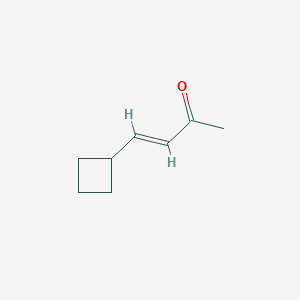
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)